4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S/c16-10-1-4-12(5-2-10)23(20,21)18-11-3-6-14-13(9-11)15(19)17-7-8-22-14/h1-6,9,18H,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBBKRIPBNJTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzenesulfonamide core, followed by the introduction of the bromine atom and the construction of the tetrahydrobenzo[f][1,4]oxazepine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the sulfonamide group exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folate synthesis pathways. For instance, studies have shown that derivatives of sulfonamides can effectively combat various strains of bacteria, making them valuable in developing new antibiotics .
Anticancer Potential
The tetrahydrobenzo[f][1,4]oxazepine structure has been associated with anticancer activity. Compounds with this moiety have been explored as potential inhibitors of cancer cell proliferation. In particular, derivatives have shown promising results in inhibiting tumor growth in vitro by disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Trypanocidal Activity
Recent studies highlight the potential of tetrahydrobenzo[f][1,4]oxazepines as new trypanocidal agents targeting Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's ability to disrupt essential cellular processes in trypanosomes presents a novel therapeutic avenue for treating this disease .
Case Study 1: Trypanocidal Activity
A study conducted by Fino et al. (2021) demonstrated that derivatives based on the tetrahydrobenzo[f][1,4]oxazepine framework showed low to high micromolar IC50 values against Trypanosoma brucei parasites. The research utilized structure-based drug design to optimize these compounds for enhanced activity against the PEX14−PEX5 protein-protein interaction crucial for parasite survival .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various sulfonamide derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications to the benzene ring significantly influenced antimicrobial activity. Compounds similar to 4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exhibited enhanced efficacy against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
- N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide : Lacks the bromophenylsulfonamide group, replacing it with a benzamide moiety. This substitution reduces electrophilic character and alters solubility (higher clogP) compared to the brominated derivative .
- N-{4-[(4-Bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide} : Shares the bromophenylsulfonyl group but incorporates an oxadiazole ring instead of benzooxazepin. The oxadiazole’s electron-deficient nature may enhance microbial membrane penetration .
Physicochemical Properties
A comparative analysis of physicochemical properties (Table 1) reveals:
| Compound | clogP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| 4-Bromo-N-(...oxazepin-7-yl)benzenesulfonamide | 3.2 | 421.27 | 6 |
| N-(5-oxo-...oxazepin-7-yl)benzamide | 2.8 | 310.34 | 4 |
| N-{4-[(4-Bromophenyl)sulfonyl]-oxadiazole} | 2.5 | 385.20 | 5 |
Data derived from computational analyses using DataWarrior v5.2.1 .
The brominated sulfonamide exhibits higher lipophilicity (clogP = 3.2) compared to non-brominated analogues, which may improve cell membrane permeability but reduce aqueous solubility.
Antimicrobial Efficacy
- 4-Bromo-N-(...oxazepin-7-yl)benzenesulfonamide : PASS (Prediction of Activity Spectra for Substances) analysis predicts anti-infective (Pa = 0.72), antimycobacterial (Pa = 0.65), and antituberculosis (Pa = 0.58) activities. The bromine atom likely enhances binding to bacterial enzymes (e.g., dihydrofolate reductase) via halogen bonding .
Glycopeptide-like Activity in Oxazolone Derivatives
A structurally distinct oxazolone derivative (4H-1,3-oxazol-5-one 6) demonstrated glycopeptide-like antibiotic effects (Pa = 0.81), a feature absent in the target compound. This highlights the influence of core heterocycle choice on mechanism diversity .
Biological Activity
4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential pharmacological activities. This compound belongs to the class of benzene sulfonamides and incorporates a tetrahydrobenzo[f][1,4]oxazepine moiety, which is associated with various biological activities. The aim of this article is to provide a detailed overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 397.2 g/mol. The presence of both a bromine atom and a sulfonamide group contributes to its reactivity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.2 g/mol |
| CAS Number | 922009-27-6 |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that play critical roles in disease processes. The unique structure allows it to bind with high affinity to these targets, potentially modulating their activity and exerting therapeutic effects .
Anticancer Activity
The anticancer potential of this compound has been suggested through studies on related benzoxazepine derivatives. These studies demonstrate cytotoxicity against various solid tumor cell lines and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α . The specific effects can vary significantly depending on the cancer cell type used in assays.
Anti-inflammatory Effects
Benzoxazepine derivatives have also been reported to possess anti-inflammatory properties. The ability to modulate inflammatory cytokines could make this compound a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
Recent studies have focused on the pharmacokinetics and binding interactions of similar compounds with serum proteins such as human serum albumin (HSA). These studies utilize multi-spectroscopic techniques to elucidate binding mechanisms that could impact therapeutic efficacy .
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
